3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride is a unique chemical compound characterized by its bicyclic structure and the presence of both an amino group and a nitrile group. Its molecular formula is CHClN, with a molecular weight of 144.60 g/mol. This compound is of significant interest in various scientific fields due to its structural properties, which allow for diverse applications in organic synthesis and medicinal chemistry .
This compound can be classified as a bicyclic amine and is part of the broader category of bicyclo[1.1.1]pentane derivatives. It is synthesized from simpler organic precursors through various chemical reactions, often involving multiple steps to achieve the desired structure . The compound is available from several chemical suppliers, indicating its relevance in research and industry .
The synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride typically involves several key steps:
Recent advancements have allowed for large-scale synthesis using flow photochemical methods, facilitating the construction of the bicyclo[1.1.1]pentane core efficiently . For example, a flow photochemical addition of propellane to diacetyl can produce the bicyclic structure on a kilogram scale within a day, demonstrating the compound's scalability for industrial applications.
The molecular structure of 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride features a bicyclic framework with an amino group at one bridgehead position and a nitrile group at another:
N#CC12CC(N)(C1)C2
.The compound's molecular weight is 144.60 g/mol, with a purity often exceeding 97% in commercial preparations, making it suitable for high-quality research applications .
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride is capable of undergoing various chemical reactions:
These reactions can lead to various derivatives, allowing for further functionalization of the parent compound, which is essential in medicinal chemistry for developing new therapeutic agents .
The mechanism by which 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride exerts its effects can vary based on its application:
Relevant data indicate that these properties make it suitable for diverse applications in organic synthesis and medicinal chemistry.
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride has several significant applications:
Bicyclo[1.1.1]pentane (BCP) has emerged as a revolutionary bioisostere for para-substituted benzene rings in medicinal chemistry. Bioisosteres are substituents or groups with similar biological properties but improved physicochemical profiles, enabling optimization of drug candidates beyond classical aromatic systems [2] [4]. The BCP scaffold—characterized by its rigid, three-dimensional, cage-like structure—serves as a saturated alternative to planar phenyl rings. This substitution addresses critical limitations of aromatic systems, including poor aqueous solubility, metabolic instability, and high lipophilicity [3] [5].
The 1,3-disubstituted BCP motif aligns its exit vectors collinearly at a distance of ~4.2 Å, closely mimicking the geometry of para-substituted benzenes (4.0 Å). This spatial similarity allows BCP to integrate into pharmacophores without disrupting target binding [3] [4]. For example, 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride (CAS# 2170371-90-9) exemplifies a BCP-based building block. Its nitrile and amine groups enable diverse derivatization for drug discovery, such as peptide coupling or cyclization reactions [1]. The hydrochloride salt enhances stability and solubility, facilitating biochemical assays [1].
A landmark application is Pfizer’s γ-secretase inhibitor (compound 23), where a para-fluorophenyl group was replaced with BCP. This switch improved solubility by 15-fold, reduced lipophilicity (cLogP), and enhanced metabolic stability and membrane permeability while maintaining potency [3] [5]. The success underscores BCP’s role in escaping "molecular flatness," increasing the fraction of sp³-hybridized carbons (Fsp³), which correlates with clinical success [5].
Table 1: Key Physicochemical Properties of BCP vs. Benzene
Property | BCP Scaffold | Benzene Ring | Impact on Drug Design |
---|---|---|---|
Fsp³ | High (100%) | Low (0%) | Improved solubility & solubility |
cLogP | Lower by ~0.7–1.2 units | Higher | Reduced lipophilicity |
Solubility | 15-fold increase | Low in water | Enhanced oral bioavailability |
Metabolic Stability | Resists CYP450 oxidation | Susceptible to oxidation | Reduced toxicity risks |
BCP’s utility extends beyond physicochemical enhancement to precise structural mimicry of aromatic systems in target binding. The scaffold’s bridgehead substituents project functional groups along vectors that replicate the orientation of para-phenyl substituents, enabling engagement with identical protein residues [3] [5]. Rigidity is pivotal here: the BCP core lacks rotatable bonds, freezing substituents in optimal conformations for target interaction [4].
Notably, BCP’s carbon atoms exhibit partial polarity due to high s-character hybridization, allowing unconventional interactions like dipole stacking or hydrogen bonding. This contrasts with benzene’s reliance on π-π stacking [3]. For instance, in metabotropic glutamate receptor (mGluR) antagonists, BCP analogs maintained nanomolar affinity by mimicking phenyl interactions with hydrophobic pockets while introducing orthogonal polarity that enhanced selectivity [3] [5].
The amine and nitrile groups in 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride exemplify this duality. The protonated amine forms salt bridges with aspartate residues (similar to cationic aryl amines), while the nitrile engages in dipolar interactions or acts as a hydrogen-bond acceptor. This dual functionality enables precise tuning of binding affinity, as demonstrated in mGluR1 antagonists like (24), where BCP substitution retained potency against the target [3] [5].
Table 2: Vector Parameters Guiding BCP’s Binding Mimicry
Parameter | BCP Scaffold | para-Benzene | Biological Consequence |
---|---|---|---|
Substituent Distance | 4.2 Å | 4.0 Å | Unchanged binding pose geometry |
Bond Angles | ~109.5° (sp³) | 120° (sp²) | Aligned with protein pockets |
Rotational Freedom | None | High | Entropically favored binding |
Polar Surface Area | Adjustable via substituents | Fixed | Enhanced target compatibility |
Direct comparisons between BCP and phenyl pharmacophores reveal superior drug-like properties for the former. Critical advantages include:
Aqueous Solubility & Non-Specific Binding: Benzene rings drive hydrophobicity through π-π stacking, leading to low water solubility and non-specific binding to membranes or off-target proteins. BCP reduces this liability by eliminating aromaticity. Chromatographic hydrophobicity index (CHI) values—quantifying non-specific binding—are significantly lower for BCP analogs. In a series of kinase inhibitors, BCP derivatives showed CHI(IAM) values 15–30 units lower than phenyl counterparts, minimizing false positives in screening [3].
Metabolic Stability: Benzene metabolism by CYP450 generates reactive epoxides or quinones (e.g., acetaminophen’s hepatotoxic metabolite N-acetyl-p-benzoquinone imine). BCP resists such oxidation due to its saturated bonds. Instead, CYP450-mediated hydroxylation proceeds via radical intermediates without forming electrophilic species (Fig. 6 in [3]). This stability is evident in the γ-secretase inhibitor 23, which exhibited negligible CYP450 turnover compared to its aromatic predecessor [3] [5].
Stereoelectronic Effects: While benzene’s electronic effects are tunable via substituents, BCP’s sp³ carbons withdraw electrons weakly. This alters electronics in bound states, as seen in MDM2 inhibitor APG-115 (29), where a BCO (bicyclo[2.2.2]octane) bioisostere improved cellular activity and oral pharmacokinetics. The BCP analog of APG-115 similarly enhanced solubility without compromising target affinity [5].
Table 3: Performance Comparison: BCP vs. Phenyl Pharmacophores
Parameter | BCP-Based Drug | Phenyl-Based Drug | Improvement Factor |
---|---|---|---|
Aqueous Solubility | 250 μM | 16 μM | 15-fold |
Permeability (Papp) | 25 × 10⁻⁶ cm/s | 8 × 10⁻⁶ cm/s | 3.1-fold |
CYP3A4 Metabolism | <15% turnover | >80% turnover | >5-fold stability |
CHI(IAM) Index | 40–50 | 70–85 | Reduced non-specific binding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: